molecular formula C10H20O5Si B11863130 3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one

3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one

Cat. No.: B11863130
M. Wt: 248.35 g/mol
InChI Key: KDFDKCQXINXEPV-UHFFFAOYSA-N
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Description

3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one is an organosilicon compound with the molecular formula C10H20O5Si. This compound is known for its unique structure, which includes a trimethoxysilyl group attached to a butenone backbone. It is commonly used as a coupling agent and a monomer in various polymerization reactions due to its ability to form stable covalent bonds with different substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one typically involves the reaction of 3-buten-2-one with 3-(trimethoxysilyl)propyl alcohol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the product is purified by distillation or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids or bases can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Butanol derivatives.

    Substitution: Siloxane polymers.

Scientific Research Applications

3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one involves the formation of stable covalent bonds with various substrates through its trimethoxysilyl group. This allows the compound to act as a coupling agent, enhancing the adhesion and mechanical properties of the resulting materials. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups formed upon hydrolysis of the trimethoxysilyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one is unique due to its butenone backbone, which provides additional reactivity and versatility in chemical reactions compared to other similar compounds. This makes it particularly valuable in applications requiring enhanced adhesion and mechanical properties .

Properties

Molecular Formula

C10H20O5Si

Molecular Weight

248.35 g/mol

IUPAC Name

3-(3-trimethoxysilylpropoxy)but-3-en-2-one

InChI

InChI=1S/C10H20O5Si/c1-9(11)10(2)15-7-6-8-16(12-3,13-4)14-5/h2,6-8H2,1,3-5H3

InChI Key

KDFDKCQXINXEPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)OCCC[Si](OC)(OC)OC

Origin of Product

United States

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